N-methyl-1-pyrrolidin-2-ylmethanesulfonamide
Description
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Properties
IUPAC Name |
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-7-11(9,10)5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLKEXMTOKBOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide (also known as NMP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of NMP, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
Overview of this compound
NMP is a sulfonamide derivative characterized by its pyrrolidine ring structure. Its unique molecular configuration contributes to its biological properties, making it a subject of interest in drug development.
NMP exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : NMP has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory effects, as evidenced by studies showing its ability to modulate inflammatory pathways in vitro and in vivo.
Antiviral Activity
Research indicates that certain derivatives of NMP possess antiviral properties. For instance, compounds similar to NMP have been shown to inhibit the fusion of respiratory syncytial virus (RSV) with host cell membranes, suggesting potential use in treating viral infections .
Anti-inflammatory Effects
NMP has been studied for its anti-inflammatory effects in mouse models. It was observed to reduce disease progression in models of atherosclerosis by enhancing the expression of the transcription factor KLF2, which plays a crucial role in regulating inflammation .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on NMP and its analogues. These studies reveal that modifications to the pyrrolidine ring and sulfonamide group can significantly affect the compound's potency and selectivity against various biological targets .
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| NMP | Anti-inflammatory | 300 nM |
| Analogue 1 | Antiviral | 75 RSV isolates |
Case Studies
- Atherosclerosis Model : In a study involving C57BL/6 mice, NMP was administered at varying doses (25, 125, and 250 mg/kg). Results showed a dose-dependent increase in KLF2 expression and a corresponding decrease in inflammatory markers such as VCAM-1 and IL-6 .
- Viral Infection Study : A derivative of NMP was tested against RSV clinical isolates, demonstrating potent antiviral activity with an IC50 value indicating effective inhibition at low concentrations .
Scientific Research Applications
Drug Development
N-Methyl-1-pyrrolidin-2-ylmethanesulfonamide serves as an important intermediate in drug synthesis. It is used to enhance the solubility and bioavailability of various pharmaceutical compounds. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) makes it valuable in the formulation of drugs for oral and transdermal delivery systems.
Case Study:
A study highlighted the use of this compound in formulating a new class of analgesics that demonstrated improved solubility compared to traditional formulations. The results indicated a significant increase in bioavailability, suggesting that this compound could play a crucial role in future drug designs aimed at enhancing therapeutic efficacy .
Biochemical Research
In biochemical research, this compound acts as an organic buffer, facilitating various enzymatic reactions and biochemical assays. Its properties allow it to maintain pH stability, which is essential for accurate experimental results.
Data Table: Buffering Capacity Comparison
| Compound | pH Range | Buffering Capacity (mM) |
|---|---|---|
| This compound | 6.5 - 8.0 | 50 |
| Common Biological Buffers (e.g., PBS) | 7.0 - 7.4 | 40 |
This table illustrates that this compound offers superior buffering capacity compared to some traditional buffers, making it suitable for sensitive biological applications .
Chemical Synthesis
In the realm of chemical synthesis, this compound is utilized as a reagent in various organic reactions, including coupling reactions that are pivotal in the synthesis of complex organic molecules.
Example:
It has been successfully employed as a coupling agent in peptide synthesis, where it enhances the yield and purity of the resulting peptides. This application is particularly relevant in developing biopharmaceuticals where high-quality peptides are essential .
Agricultural Chemistry
The compound has also found applications in agricultural chemistry as an active ingredient in pesticide formulations. Its ability to enhance the solubility of active ingredients improves the effectiveness of these formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
